An In-depth Technical Guide to N-(2H-Indazol-2-yl)urea: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to N-(2H-Indazol-2-yl)urea: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2H-Indazol-2-yl)urea, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes its chemical identity and extrapolates its likely properties based on known data from closely related 2H-indazole analogues. A detailed, plausible synthetic protocol is presented, leveraging established organic chemistry principles. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel 2H-indazole-based urea derivatives.
Chemical Structure and Nomenclature
N-(2H-Indazol-2-yl)urea is a derivative of 2H-indazole, a bicyclic heteroaromatic system, where a urea functional group is attached to the nitrogen at the 2-position of the indazole ring.
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IUPAC Name: (2H-Indazol-2-yl)urea
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Molecular Formula: C₈H₈N₄O
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Canonical SMILES: C1=CC=C2C(=C1)C=NN2C(=O)N
The core structure consists of a benzene ring fused to a pyrazole ring, forming the indazole scaffold. The urea moiety introduces potential for hydrogen bonding and interactions with biological targets.
Physicochemical and Pharmacological Properties (Predicted)
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Weight | 176.18 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar small heterocyclic ureas |
| Melting Point | Expected to be >150 °C | General trend for aromatic ureas |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Based on the properties of related indazole compounds and the urea functional group. |
| pKa | The urea protons are weakly acidic. The indazole nitrogen atoms are basic. | General characteristics of urea and indazole moieties. |
| LogP | Estimated to be in the range of 1.0 - 2.0 | Calculated based on chemical structure. |
| Biological Activity | Potential as kinase inhibitor, anti-inflammatory, or antimicrobial agent.[1][2][3] | The 2H-indazole scaffold is a known pharmacophore in various drug discovery programs.[1][2][3] Urea derivatives are also common in bioactive molecules. |
Synthesis and Experimental Protocols
The synthesis of N-(2H-Indazol-2-yl)urea is not explicitly described in the literature. However, a plausible and robust synthetic route can be designed based on the well-established reaction between an amine and an isocyanate to form a urea linkage. The key precursor for this synthesis is 2-amino-2H-indazole. While data on the unsubstituted 2-amino-2H-indazole is scarce, its existence is supported by the reported synthesis of various substituted analogues.[1][4][5]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a suitable 2-nitro-substituted benzene derivative, leading to the formation of 2-amino-2H-indazole, which is then reacted to form the target urea.
Caption: Proposed two-step synthesis of N-(2H-Indazol-2-yl)urea.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-2H-indazole
This protocol is adapted from general procedures for the synthesis of 2H-indazoles via reductive cyclization.[6][7]
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Formation of the Hydrazone Intermediate: To a solution of 2-nitrobenzaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours, during which the hydrazone product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
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Reductive Cyclization (Cadogan Reaction): The 2-nitrobenzaldehyde hydrazone (1 equivalent) is dissolved in a high-boiling point solvent such as toluene or xylene. Triphenylphosphine (1.5 equivalents) is added, and the mixture is heated to reflux (110-140 °C) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-2H-indazole.
Step 2: Synthesis of N-(2H-Indazol-2-yl)urea
This procedure is based on standard methods for urea synthesis from amines.
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Reaction Setup: To a solution of 2-amino-2H-indazole (1 equivalent) in a mixture of acetic acid and water, add a solution of potassium isocyanate (KOCN) (1.2 equivalents) in water dropwise at room temperature.
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Reaction and Product Formation: The reaction mixture is stirred at room temperature for 12-18 hours. The formation of the urea product, which is likely to be a solid, can be observed.
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Isolation and Purification: The precipitated product is collected by filtration, washed with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2H-Indazol-2-yl)urea.
Potential Signaling Pathways and Biological Relevance
The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[3] Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The urea moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the hinge region of a kinase.
Caption: Hypothetical mechanism of action via kinase inhibition.
Conclusion
While N-(2H-Indazol-2-yl)urea is not a well-characterized compound, its chemical structure suggests significant potential for applications in drug discovery. This technical guide provides a solid theoretical foundation for its synthesis and predicted properties, drawing upon the rich chemistry of the 2H-indazole family. The proposed synthetic route is robust and relies on well-understood chemical transformations. Further experimental validation of these protocols and a thorough investigation of the biological activities of this compound are warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-AMINO-2-METHYL-2H-INDAZOLE | 50593-30-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
